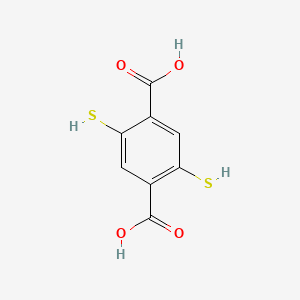

2,5-Dimercaptoterephthalic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-bis(sulfanyl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGZWQNDFRCZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180575 | |

| Record name | 2,5-Dimercaptoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25906-66-5 | |

| Record name | 2,5-Dimercapto-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25906-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercaptoterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025906665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimercaptoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimercaptoterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimercaptoterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX88CHD4DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Dimercaptoterephthalic Acid

Established Synthetic Pathways and Reaction Conditions

The primary synthetic routes to 2,5-dimercaptoterephthalic acid rely on the transformation of more readily available terephthalic acid derivatives. These methods include the thiolation of hydroxylated precursors, the cleavage of protected thioether intermediates, and the direct substitution of halogen atoms.

Thiolation of Dihydroxyterephthalic Acid Derivatives

A prominent and well-documented method for synthesizing this compound involves the thiolation of a dihydroxyterephthalic acid derivative. This process typically begins with an ester of 2,5-dihydroxyterephthalic acid and proceeds through the formation and subsequent rearrangement of a thiocarbamate intermediate.

The core of this synthetic approach is the conversion of the hydroxyl groups of the starting material into thiol groups. This is achieved through a reaction sequence that utilizes a sulfur-containing reagent, specifically a thiocarbamoyl chloride, to form an O-aryl thiocarbamate. This intermediate is crucial as it sets the stage for the migration of the sulfur-containing moiety to the aromatic ring.

A refined and effective procedure for the synthesis of this compound employs diethyl 2,5-dihydroxyterephthalate as the starting material. In this multi-step synthesis, the hydroxyl groups are first converted to thiocarbamoyloxy groups. This is accomplished by reacting the diethyl 2,5-dihydroxyterephthalate with dimethylthiocarbamoyl chloride in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction forms the intermediate 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester.

| Reagent/Condition | Purpose |

| Diethyl 2,5-dihydroxyterephthalate | Starting material containing the terephthalate (B1205515) core with hydroxyl groups. |

| Dimethylthiocarbamoyl chloride | Sulfur-containing reagent used to form the thiocarbamate intermediate. |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Base used to facilitate the reaction between the hydroxyl groups and dimethylthiocarbamoyl chloride. |

| High Temperature (e.g., 215-230°C) | Induces the thermal Newman-Kwart rearrangement. |

| Potassium Hydroxide | Used for the hydrolysis of the ester and thiocarbamate groups to yield the final product. |

| Hydrochloric Acid | Used to acidify the reaction mixture and precipitate the final product. |

The success of these synthetic steps is highly dependent on the reaction environment. The use of degassed solvents, such as N,N-dimethylformamide (DMF), is critical to remove dissolved oxygen. This is important because thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts and reduce the yield of the desired product.

Similarly, conducting the reactions under an inert atmosphere, such as argon or nitrogen, is essential. This prevents the oxidation of sensitive reagents and intermediates by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction and workup procedures ensures the integrity of the thiol groups and contributes to the high purity of the final this compound.

Thioether Cleavage of Benzyl-Protected Intermediates

Another synthetic strategy for obtaining aromatic thiols involves the cleavage of a thioether, where the sulfur atom is protected by a group such as a benzyl (B1604629) group. lookchem.comresearchgate.net While this is a common method for thiol synthesis, its specific application to produce this compound is less detailed in the literature. The general approach would involve the synthesis of a 2,5-bis(benzylthio)terephthalic acid intermediate.

The deprotection of the benzyl thioether to liberate the free thiol can be challenging and often requires harsh reaction conditions. lookchem.comresearchgate.net Common methods for the cleavage of benzyl thioethers include the use of strong acids or bases, reduction with alkali metals, or catalytic hydrogenation. lookchem.comorganic-chemistry.org The choice of deprotection method would need to be compatible with the carboxylic acid functional groups on the terephthalic acid backbone.

| Deprotection Method | Reagents/Conditions |

| Strong Acid Cleavage | Trifluoroacetic acid |

| Reductive Cleavage | Sodium in liquid ammonia |

| Catalytic Hydrogenation | Palladium on carbon with a hydrogen source |

Direct Substitution of Halogen Atoms with Potassium Hydrosulfide (B80085)

The direct nucleophilic substitution of halogen atoms on an aromatic ring with a sulfur nucleophile is a potential route for the synthesis of aromatic thiols. In the context of this compound, this would involve starting with a 2,5-dihaloterephthalic acid, such as 2,5-dibromoterephthalic acid.

Theoretically, reacting a 2,5-dihaloterephthalic acid with a sulfur nucleophile like potassium hydrosulfide (KSH) could displace the halogen atoms to form the desired dithiol. However, this direct substitution method is not extensively documented for the specific synthesis of this compound. Such reactions on aromatic systems often require harsh conditions and may be prone to side reactions, which could complicate the isolation of the pure product.

Analysis of Impurity Profiles and Byproduct Formation

A thorough analysis of the impurity profile is essential for ensuring the quality of this compound. The multi-step synthesis, while effective, can introduce several types of impurities. medwinpublishers.com

Potential byproducts from this synthetic route include:

Incomplete Reactions: Residual starting materials or intermediates, such as unreacted 2,5-dihydroxyterephthalic acid diethyl ester or incompletely hydrolyzed ester groups.

Side-Reactions: Unintended reactions that can occur during the synthesis steps.

Oxidation Products: The thiol groups in the final product are susceptible to oxidation, which can lead to the formation of disulfide byproducts (-S-S-). This is a significant concern as it alters the connectivity and functionality of the linker.

Characterization techniques are crucial for identifying and quantifying these impurities. ¹H-NMR spectroscopy can be used to confirm the presence of thiol proton signals and the absence of signals corresponding to oxidized disulfide byproducts. Elemental analysis provides validation of the carbon, hydrogen, and sulfur content, while FT-IR spectroscopy can detect the characteristic S-H stretching vibrations.

Optimization Strategies for Yield and Scalability

Ligand Properties and Coordination Modes

The coordination behavior of this compound is dictated by its distinct functional groups, which can interact with metal ions in various ways.

Bidentate Coordination through Thiol and Carboxylate Groups

This compound can act as a bidentate ligand, coordinating to a metal center through one of its thiol (-SH) groups and an adjacent carboxylate (-COO⁻) group. This chelation results in the formation of a stable five-membered ring, enhancing the thermodynamic stability of the resulting complex. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating species.

The dual functionality of thiol and carboxylate groups allows for the formation of complexes with various metal ions. For instance, the thiol groups can be oxidized to sulfinato groups during solvothermal synthesis with metals like magnesium, leading to the formation of coordination polymers.

Hard and Soft Acid-Base (HSAB) Interactions with Metal Ions

The Hard and Soft Acid-Base (HSAB) theory provides a framework for understanding the preferential bonding between this compound and different metal ions. wikipedia.orglibretexts.org According to this principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org

Hard Acid/Hard Base Interactions: The carboxylate groups of DMTA are considered hard Lewis bases due to the high electronegativity of the oxygen atoms. shahucollegelatur.org.inretrosynthetix.com They tend to form strong ionic interactions with hard Lewis acids, such as highly charged, small metal ions like Mg(II). shahucollegelatur.org.in

Soft Acid/Soft Base Interactions: The thiol groups, with the less electronegative and more polarizable sulfur atoms, are classified as soft Lewis bases. shahucollegelatur.org.in They exhibit a preference for coordinating with soft Lewis acids, which are typically larger, have a lower charge state, and are more polarizable. wikipedia.org Examples of soft metal ions that readily bind to the thiol groups include Hg(II). researchgate.net

This differential affinity allows for selective coordination and has been exploited in applications such as the removal of heavy metal ions from water. researchgate.net

| Functional Group | HSAB Classification | Preferred Metal Ion Type | Example Metal Ions |

|---|---|---|---|

| Carboxylate (-COOH) | Hard Base | Hard Acid | Mg(II) |

| Thiol (-SH) | Soft Base | Soft Acid | Hg(II) |

Tunable Coordination due to Dual Thiol and Carboxylate Functionalities

The presence of both hard (carboxylate) and soft (thiol) donor sites within the same molecule gives this compound tunable coordination properties. The specific coordination environment can be tailored by carefully selecting the metal ion and reaction conditions. This allows for the rational design of coordination complexes with desired structures and functionalities. For example, by using a metal ion with a preference for both oxygen and sulfur donors, it is possible to form complexes where the ligand acts as a bridging unit, connecting multiple metal centers through both its carboxylate and thiol groups. This versatility is a key factor in its use as a building block for complex supramolecular architectures.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to bridge metal ions has led to its extensive use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org

This compound as a Versatile Linker in MOF Synthesis

In the construction of MOFs, this compound serves as a versatile organic linker, connecting metal-based secondary building units (SBUs) to form extended, often porous, three-dimensional networks. The geometry of the ligand, with its two functional groups positioned at opposite ends of a rigid benzene (B151609) ring, facilitates the formation of well-defined and predictable framework topologies. A notable example is the synthesis of mixed-linker UiO-66-(SH)₂ MOFs, where the ratio of DMTA to 1,4-benzenedicarboxylic acid was varied to optimize properties like crystallinity and stability.

Case Studies of UiO-66-(SH)₂ MOFs

UiO-66-(SH)₂, a metal-organic framework (MOF) functionalized with thiol groups, has garnered significant attention due to its robustness and versatile applications. chemrxiv.orgchemrxiv.org This section delves into specific case studies involving UiO-66-(SH)₂, exploring mixed-linker strategies, the impact of linker ratios, synthesis methods, and post-synthetic modifications.

Mixed-Linker Approaches with 1,4-Benzenedicarboxylic Acid

A solid-solution strategy has been successfully employed to create mixed-linker UiO-66-(SH)₂ frameworks by incorporating 1,4-benzenedicarboxylic acid (BDC) alongside this compound (H₂DMBD). chemrxiv.orgchemrxiv.org This approach allows for the dilution of the thiol content within the MOF structure without altering its fundamental topology. chemrxiv.orgchemrxiv.org The synthesis of these mixed-linker MOFs can be achieved through a direct, one-pot solvothermal reaction, which is a more streamlined process compared to multi-step post-synthetic ligand exchange methods. chemrxiv.orgresearchgate.net

The primary advantage of this mixed-linker approach is the ability to finely tune the properties of the resulting MOF. chemrxiv.org By adjusting the stoichiometric ratio of the two linkers, researchers can control various characteristics of the material, including crystallinity, the presence of defects, porosity, and particle size. chemrxiv.orgchemrxiv.org This tunability is crucial for optimizing the MOF's performance in specific applications. chemrxiv.org For example, a high density of thiol groups is desirable for applications like heavy metal removal from water, while a more diluted concentration might be preferable in oxidative environments. chemrxiv.org

Influence of Linker Ratio on Crystallinity and Stability

The ratio of this compound (H₂DMBD) to 1,4-benzenedicarboxylic acid (BDC) in mixed-linker UiO-66-(SH)₂ has a pronounced effect on the material's crystallinity and stability. chemrxiv.orgchemrxiv.org Detailed characterization using techniques such as powder X-ray diffraction (PXRD) has revealed that altering the linker ratio directly impacts the crystalline structure of the MOF. chemrxiv.orgresearchgate.net

Furthermore, the linker ratio influences the particle size of the resulting MOF crystals. chemrxiv.org Studies have shown that as the proportion of the H₂DMBD linker increases, the average particle size tends to decrease. chemrxiv.org This phenomenon is attributed to the faster reaction kinetics promoted by the more acidic H₂DMBD linkers, which leads to quicker nucleation. chemrxiv.org The ability to control particle size by simply adjusting the linker ratio is a significant advantage for tailoring the material for specific uses. chemrxiv.org

The stability of these mixed-linker MOFs has been investigated under both reductive and oxidative conditions. chemrxiv.org The performance of these materials, for instance as catalyst supports, is directly linked to the stability of the mixed-linker framework. chemrxiv.org

Direct One-Pot Synthesis Strategies

A significant advancement in the synthesis of mixed-linker UiO-66-(SH)₂ has been the development of direct one-pot synthesis methods. chemrxiv.orgchemrxiv.org This approach offers a more efficient alternative to traditional multi-step processes like post-synthetic ligand exchange. chemrxiv.org In a typical one-pot synthesis, the metal precursor (e.g., zirconium chloride), and a mixture of the two linkers, this compound (H₂DMBD) and 1,4-benzenedicarboxylic acid (BDC), are combined in a solvent, often with a modulator like acetic acid, and heated under solvothermal conditions. chemrxiv.orgchemrxiv.org

This method allows for the direct incorporation of both linkers into the MOF framework in a single step, resulting in a solid solution with a tunable ratio of the two linkers. chemrxiv.orgchemrxiv.org The color of the resulting mixed-linker MOF powders can vary from white (pure UiO-66) to yellow (pure UiO-66-(SH)₂), providing a visual indication of the linker composition. chemrxiv.org

The one-pot synthesis strategy has been shown to be highly effective in producing a series of mixed-linker UiO-66-(SH)₂ MOFs with systematically varying properties. chemrxiv.org By controlling the stoichiometry of the linkers, it is possible to precisely tune the crystallinity, porosity, defectiveness, and particle size of the final product. chemrxiv.org This level of control is essential for designing materials with optimized performance for a wide range of applications, including catalysis, water purification, and drug delivery. chemrxiv.orgresearchgate.net

Post-Synthetic Oxidation and Acidification for Sulfonic Acid Group Introduction

A key functionalization of UiO-66-(SH)₂ involves the post-synthetic oxidation of the thiol (-SH) groups to introduce sulfonic acid (-SO₃H) functionalities. chemrxiv.orgchemrxiv.org This transformation is typically achieved by treating the thiol-containing MOF with an oxidizing agent, such as hydrogen peroxide (H₂O₂). chemrxiv.orgresearchgate.net The resulting material, UiO-66-(SO₃H)₂, exhibits significantly different properties, most notably a dramatic increase in proton conductivity. researchgate.net

The direct synthesis of sulfonic acid-functionalized MOFs can be challenging. chemrxiv.org Therefore, post-synthetic modification (PSM) of a pre-existing thiol-functionalized framework like UiO-66-(SH)₂ provides a more accessible route to these materials. chemrxiv.org The process involves the oxidation of the thiol groups, followed by protonation, often using an acid like sulfuric acid, to ensure the sulfonic acid groups are in their protonated form. researchgate.net

A critical aspect of this process is maintaining the structural integrity of the MOF. The pure UiO-66-(SH)₂ framework has been observed to lose its crystallinity and porosity upon oxidation and subsequent activation. chemrxiv.org This is attributed to the introduction of bulky, electron-withdrawing sulfonic acid groups, which can weaken the coordination between the carboxylate linkers and the zirconium clusters, and also lead to strong hydrogen bonding that causes framework contraction. chemrxiv.org

However, the use of mixed-linker UiO-66-(SH)₂ frameworks, where the thiol content is diluted with 1,4-benzenedicarboxylic acid, has been shown to be crucial in preserving the crystallinity and porosity of the material after oxidation. chemrxiv.orgchemrxiv.org This "solid dilution" strategy imparts stability to the resulting sulfonic acid-tagged UiO-66 framework, paving the way for its use in applications requiring robust, highly proton-conductive materials. chemrxiv.orgchemrxiv.org In fact, post-synthetically oxidized UiO-66-(SH)₂ has demonstrated superprotonic conductivity, rivaling that of materials like Nafion®. chemrxiv.orgresearchgate.net

Synthesis of Zr-DMBD MOFs and Their Composites

The synthesis of zirconium-based metal-organic frameworks using 2,5-dimercapto-1,4-benzenedicarboxylic acid (H₂DMBD), often denoted as Zr-DMBD MOFs, results in materials with the UiO-66 topology, specifically UiO-66-(SH)₂. researchgate.net These MOFs are typically synthesized via a solvothermal reaction between a zirconium salt, such as zirconium tetrachloride (ZrCl₄), and the H₂DMBD linker. researchgate.net The resulting materials are recognized for their high surface area and the presence of reactive thiol groups, which make them suitable for a variety of applications, including the adsorption of heavy metals. researchgate.netpsu.edu

Beyond the synthesis of the pure MOF, research has also focused on the creation of Zr-DMBD MOF composites. researchgate.netresearchgate.net These composites aim to combine the advantageous properties of the MOF, such as high porosity and specific functionality, with the properties of another material, like a polymer or a carbon-based material. researchgate.netnih.gov For instance, composites of Zr-based MOFs with polyaniline (PANI) have been synthesized. researchgate.net In such composites, the MOF can act as a template, influencing the morphology of the resulting composite material. researchgate.net The interaction between the MOF and the polymer can also lead to enhanced properties, such as improved cycling stability in electrochemical applications. researchgate.net

Another approach to creating composites involves the pyrolysis of the Zr-DMBD MOF. researchgate.net This process can be used to generate zirconium oxide/carbon (ZrO₂/C) nanocomposites. researchgate.net During pyrolysis, the organic linker gives rise to a carbon matrix, while the metal nodes are converted into metal oxide nanoparticles. researchgate.net These MOF-derived composites can exhibit enhanced electrochemical performance, making them promising for applications such as supercapacitors. researchgate.net

Coordination with Various Metal Ions

The presence of both carboxylate and thiol functional groups in this compound (H₂DMBD) allows it to coordinate with a wide range of metal ions. chemrxiv.orgresearchgate.net The specific coordination behavior is often guided by the Hard and Soft Acids and Bases (HSAB) principle. chemrxiv.orgresearchgate.net

Zirconium (Zr(IV)) : As the metal node in the well-studied UiO-66-(SH)₂ MOF, Zr(IV) forms strong coordination bonds with the carboxylate groups of the H₂DMBD linker. chemrxiv.orgresearchgate.net This interaction is a hard acid-hard base interaction, which is crucial for the formation and stability of the MOF structure. chemrxiv.org The synthesis of UiO-66-(SH)₂ typically involves reacting a Zr(IV) salt like ZrCl₄ with H₂DMBD. researchgate.netmdpi.com

Copper (Cu⁺) : While specific studies on the coordination of Cu⁺ with H₂DMBD are less common, the soft nature of Cu⁺ suggests a strong affinity for the soft thiol groups of the linker.

Lead (Pb²⁺) : The thiol groups in MOFs derived from H₂DMBD have been shown to be effective for the capture of heavy metal ions like Pb²⁺. researchgate.net This indicates a strong interaction between Pb²⁺ and the sulfur atoms of the linker.

Europium (Eu³⁺) : Lanthanide ions like Eu³⁺ are hard acids and would be expected to preferentially coordinate with the hard carboxylate oxygen atoms of the H₂DMBD linker.

Indium (In(NO₃)₃) , Aluminum (Al(NO₃)₃) , Nickel (NiCl₂·6H₂O) , and Cobalt (CoCl₂·6H₂O) : The coordination of these metal ions with H₂DMBD would also be governed by HSAB principles. The harder metal ions (In³⁺, Al³⁺) would favor coordination with the carboxylate groups, while the borderline acids (Ni²⁺, Co²⁺) could potentially interact with both the carboxylate and thiol groups, depending on the reaction conditions. The synthesis of MOFs with these metals and H₂DMBD would lead to diverse structures and properties.

The versatile coordination chemistry of H₂DMBD makes it a valuable linker for the design and synthesis of a wide array of metal-organic frameworks with tailored properties for various applications. chemrxiv.orgresearchgate.net

Infinite Chains and Layered Motifs in Coordination Polymers

The versatile coordination behavior of this compound (H₂DMBD), stemming from its carboxylate and thiol functional groups, allows for the construction of a diverse array of coordination polymers with intricate network topologies. These structures often feature one-dimensional infinite chains and two-dimensional layered motifs, which can further assemble into complex three-dimensional frameworks.

The formation of these structural motifs is largely dictated by the coordination preferences of the metal centers and the flexible binding modes of the H₂DMBD ligand. For instance, in the presence of suitable metal ions, the carboxylate groups can bridge metal centers to form linear or zigzag chains. These chains can then be further linked by the thiol groups, leading to the formation of layered structures. The specific connectivity and dimensionality of the resulting coordination polymer are influenced by factors such as the metal-to-ligand ratio, reaction temperature, and the presence of solvent molecules or structure-directing agents.

A notable characteristic of coordination polymers derived from H₂DMBD is the potential for interpenetration, where multiple independent networks are entangled without any covalent bonds between them. This phenomenon is particularly prevalent in systems that form open or porous frameworks. For example, it is not uncommon to observe the interpenetration of infinite ladders by bundles of infinite chains within the same crystal structure. sc.edu This intricate arrangement is often stabilized by supramolecular interactions, such as hydrogen bonding, between the distinct structural motifs. sc.edu

The structural diversity extends to the formation of various isomeric framework types, which can arise from different relative orientations of the building blocks. sc.edu In some cases, two dissimilar motifs, such as stacks of infinite ladders and infinite chains, can coexist within the same crystal. sc.edu The dimensions of the ligand play a crucial role in determining the feasibility of such interpenetration. sc.edu

The resulting frameworks can exhibit a range of dimensionalities, from one-dimensional chains to two-dimensional sheets and complex three-dimensional networks. researchgate.netnih.govmdpi.com For example, the interconnection of helical double-stranded chains can form 2D sheet-like networks. nih.gov In other instances, Mn-O-Mn sheets can be linked by the organic ligands to create a 3D framework. researchgate.net The final topology is a result of the interplay between the coordination geometry of the metal ions and the chemical nature of the organic linkers. sc.edu

Modulating MOF Properties via this compound Integration

The incorporation of this compound (H₂DMBD) as a linker in metal-organic frameworks (MOFs) provides a powerful tool for tuning their physicochemical properties. The thiol and carboxylic acid functionalities of H₂DMBD offer unique coordination possibilities and the potential for post-synthetic modification, enabling precise control over the final MOF architecture and function.

Control over Crystallinity, Porosity, and Defectiveness

The integration of H₂DMBD into MOF structures, particularly those based on zirconium like the UiO-66 series, can significantly influence their crystallinity, porosity, and the number of structural defects. The use of modulators, such as monocarboxylic acids, during the synthesis is a common strategy to control these properties.

The introduction of a modulator can increase the number of structural defects, which in turn can enhance the material's properties for certain applications. For example, the presence of modulators can lead to a more defective structure, which has been shown to increase N₂ adsorption. mdpi.com The nature of the modulator itself also plays a role; for instance, formic acid has been observed to create a more highly defective structure compared to acetic acid. mdpi.com These defects can improve the mechanical stability of the MOF. mdpi.com

The functionalization of the organic linker also impacts the MOF's properties. While the introduction of an amine group can increase the basicity of the MOF, the use of acidic modulators can increase the acidity. mdpi.com Furthermore, the use of acids as modulators and amine groups as functional groups has been shown to increase the dispersive component of the surface energy of the MOFs. mdpi.com

The table below summarizes the effect of different modulators on the properties of UiO-66 type MOFs.

| MOF Type | Modulator | Effect on N₂ Adsorption | Effect on Defectiveness |

| UiO-66-AA | Acetic Acid | Increased | Increased |

| UiO-66-FA | Formic Acid | Significantly Increased | Highly Defective |

| UiO-66-00 | None | Lowest | - |

Data sourced from a study on UiO-66 type MOFs. mdpi.com

Particle Size Tuning in MOF Synthesis

The particle size of MOFs is a critical parameter that can significantly impact their performance in various applications, from catalysis to drug delivery. The use of modulators in the synthesis is a key strategy for controlling the size of MOF crystals.

The formation and growth of MOF particles can be understood through models like the LaMer model and the chemical equilibria model. novomof.com These models highlight the importance of factors such as the concentration of reactants and the rates of nucleation and crystal growth. novomof.com Modulators, typically carboxylic acids, play a crucial role in this process by competing with the primary linker for coordination to the metal centers. novomof.commdpi.com This competition can slow down the complexation process, allowing for the formation of larger nano-MOF sizes. mdpi.com

The acidity of the modulator is a key factor influencing the final particle size. Generally, a more acidic additive leads to the production of larger particles at a fixed concentration. mdpi.com This is because the modulator can terminate crystal growth by capping the metal sites where a polydentate linker would normally bind. mdpi.com The amount and type of modulator, the ratio of metal, linker, and solvent, and the strength of the metal-linker bonds all contribute to controlling the final particle size. novomof.com

For instance, in the synthesis of a zinc ascorbate (B8700270) MOF, the addition of various carboxylic acid modulators was shown to influence the particle size, with more acidic additives generally leading to larger particles. mdpi.com This ability to tune particle size is essential for optimizing MOF performance in specific applications, as different sizes may be preferred for bulk applications versus those requiring high surface area, such as catalysis. novomof.com

The table below illustrates the relationship between modulator acidity and the resulting particle size in MOF synthesis.

| Modulator | Acidity | Resulting Particle Size |

| Propionic Acid (PA) | Lower | Smaller |

| Acetic Acid (AA) | ||

| Formic Acid (FA) | ||

| Dichloroacetic Acid (DAA) | Higher | Larger |

This trend was observed in the synthesis of a zinc ascorbate MOF, with some exceptions under specific synthesis conditions. mdpi.com

Advanced Applications in Materials Science

Catalysis and Photocatalysis

The incorporation of 2,5-dimercaptoterephthalic acid into MOFs creates structures with tailored catalytic and photocatalytic properties. The thiol groups play a crucial role in enhancing stability, tuning electronic properties, and acting as active sites or anchors for catalytic nanoparticles.

This compound is instrumental in synthesizing robust frameworks that can act as stable supports for catalytically active metal particles. A notable example is the Zr-based MOF, UiO-66-(SH)₂, which is prepared via a one-step solvothermal reaction using 2,5-dimercapto-1,4-benzenedicarboxylic acid and Zirconium (IV) chloride. rsc.org These MOFs can serve as sacrificial catalyst supports, demonstrating how the framework's stability influences the catalytic reaction rate. researchgate.net Furthermore, the thiol-functionalized UiO-66 framework can be used to anchor atomically dispersed metal ions like palladium, gold, and platinum, creating efficient catalysts for reactions such as the selective oxidation of benzyl (B1604629) alcohol. rsc.org

While solid acid catalysts are widely investigated for biodiesel production due to their ability to simultaneously handle esterification and transesterification, the specific application of this compound in this role is not extensively documented in available research. rsc.orgmdpi.comresearchgate.netlongdom.org Studies on related MOFs like UiO-66 have shown that Brønsted acidity can be induced by the presence of linker defects, which can catalyze esterification reactions. acs.org However, direct evidence linking this compound or its derived MOFs to biodiesel production as a primary catalyst is limited.

Metal-organic frameworks derived from this compound have emerged as promising photocatalysts for critical environmental reactions.

Nitrogen Fixation: Dehydrated UiO-66-(SH)₂ has been identified as a highly efficient, visible-light-driven photocatalyst that can mimic the biological process of nitrogen fixation. nih.govresearchgate.net This process converts atmospheric nitrogen (N₂) into ammonia. nih.govresearchgate.net The catalytic activity stems from the Zr-O clusters within the MOF structure. Dehydration of the MOF opens a pathway for N₂ molecules to enter the [Zr₆O₆] cluster, where the strong N≡N triple bond is broken through interactions with the zirconium centers, driven by photoelectrons and protonation. nih.gov Thiolated UiO-66 MOFs are considered benchmark photocatalysts for N₂ fixation due to their excellent photophysical properties. chemrxiv.org

| Catalyst | Atmosphere | Light Source | Ammonia (NH₃) Yield (µmol g⁻¹) | Duration (h) | Reference |

| UiO-66(SH)₂-200 | N₂ | Visible (λ>400 nm) | ~55 | 6 | researchgate.net |

| UiO-66(SH)₂-200 | Ar | Visible (λ>400 nm) | ~5 | 6 | researchgate.net |

| UiO-66(SH)₂-200 | N₂ | Dark | ~2 | 6 | researchgate.net |

CO₂ Conversion: Thiolated UiO-66 MOFs are also recognized for their utility in the photocatalytic conversion of carbon dioxide (CO₂). chemrxiv.org While the parent UiO-66 framework is a known candidate for CO₂ reduction, functionalization with thiol groups via the this compound linker enhances performance. chalmers.sersc.org Specifically, UiO-66-(SH)₂ demonstrates excellent separation efficiency of photogenerated electrons and holes, a critical factor for effective photocatalysis. chalmers.se

The development of efficient catalysts for the hydrogen evolution reaction (HER) is central to producing clean hydrogen fuel from water. Thiolated UiO-66 MOFs, synthesized using this compound, are noted as useful materials for this application. chemrxiv.org While direct studies on UiO-66-(SH)₂ are emerging, research on analogous structures highlights their potential. For instance, a thiol-functionalized UiO-66 framework using a different linker was developed for photocatalytic HER, demonstrating the principle that metal-thiocatecholate moieties within the framework can serve as active sites. nih.gov When combined with a photosensitizer, this related MOF achieved an HER rate of 4.18 mmol g⁻¹ h⁻¹, underscoring the promise of such rationally designed photocatalysts. nih.gov

The unique properties of MOFs derived from this compound make them excellent supports for gold catalysts. In one study, a series of mixed-linker UiO-66-(SH)₂ MOFs were synthesized by varying the ratio of this compound (DMBD) and terephthalic acid. researchgate.net These MOFs were then used as sacrificial supports for gold nanoclusters in the hydrogenation of 4-nitrophenol. The stability of the MOF support, controlled by the percentage of the DMBD linker, directly impacted the reaction rate. A higher proportion of the thiol-containing linker led to a more stable support, which in turn controlled the release of catalytically active gold nanoclusters. researchgate.net

| Catalyst Support (DMBD Percentage) | Rate Constant (kapp, s⁻¹ mg⁻¹) | Reference |

| U66S100 (100%) | 3.73 | researchgate.net |

| U66S75 (75%) | 5.60 | researchgate.net |

| U66S50 (50%) | 7.50 | researchgate.net |

| U66S25 (25%) | 9.11 | researchgate.net |

Adsorption and Separation Technologies

The thiol groups (-SH) present in this compound have a strong affinity for soft heavy metals, making its derived MOFs highly effective for environmental remediation. The dithiol-functionalized MOF, UiO-66-(SH)₂, has been specifically developed as a stable, selective, and regenerable adsorbent for the removal of mercury (Hg(II)) from water. researchgate.netrsc.org

The effectiveness of UiO-66-(SH)₂ is based on the hard and soft acids and bases (HSAB) theory, where the soft thiol groups on the MOF act as strong binding sites for the soft Hg(II) ion. chemrxiv.org This leads to high selectivity and uptake capacity. researchgate.net Nanocomposites have also been created by attaching Zr-2,5-dimercaptoterephthalic acid MOFs to carbon substrates for the simultaneous removal and electrochemical detection of Hg(II). researchgate.net The high stability and large surface area of the UiO-66 structure further contribute to its superiority as an adsorbent for heavy metal ions. frontiersin.orgnih.gov

| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg g⁻¹) | Reference |

| UiO-66-(SH)₂ | Hg(II) | 236.4 | researchgate.net |

| Pristine UiO-66 | Hg(II) | 28.7 | researchgate.net |

| Zr-DMBD MOFs | Hg(II) | 171.5 | researchgate.net |

Table of Mentioned Compounds

| Common Name/Acronym | IUPAC Name or Description |

| This compound | 2,5-bis(sulfanyl)terephthalic acid |

| Terephthalic acid | Benzene-1,4-dicarboxylic acid |

| Zirconium (IV) chloride | Zirconium tetrachloride |

| 4-nitrophenol | 4-Nitro-phenol |

| Mercury (II) ion | Hg²⁺ |

| Ammonia | Ammonia |

| Carbon Dioxide | Carbon Dioxide |

| Hydrogen | Dihydrogen |

| Benzyl alcohol | Phenylmethanol |

| Gold | Gold |

| Palladium | Palladium |

| Platinum | Platinum |

Heavy Metal Ion Adsorption

Materials derived from this compound exhibit a strong affinity for heavy metal ions, making them effective adsorbents for water purification. The presence of sulfur-containing thiol groups provides preferential binding sites for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and silver (Ag⁺).

The detrimental impact of mercury (Hg(II)) on both biological systems and the environment necessitates its effective removal and sensitive detection, even at trace levels. researchgate.net Materials incorporating this compound have been successfully employed for this purpose. For instance, a nanocomposite material was developed by preparing a mercaptan-functionalized metal-organic framework (MOF) through the coordination of Zr(IV) and this compound (Zr-DMBD MOFs) and attaching it to a three-dimensional kenaf stem-derived carbon (3D-KSC). researchgate.net This novel nanocomposite serves a dual function: it can both remove and electrochemically detect Hg(II). researchgate.net

The Zr-DMBD MOFs demonstrated a significant adsorption capacity for Hg(II). researchgate.net When integrated into an electrode, this material provides a highly sensitive platform for the electrochemical detection of Hg(II). researchgate.net The sensor exhibited a linear response to Hg(II) concentrations ranging from 0.25 µM to 3.5 µM, with a low detection limit of 0.05 µM. researchgate.net This cost-effective sensor holds considerable potential for on-site applications for Hg(II) detection. nih.govcapes.gov.br

Table 1: Performance of a Zr-DMBD MOF/3D-KSC Nanocomposite for Hg(II) Sensing

| Parameter | Value |

| Linear Range | 0.25 µM - 3.5 µM |

| Detection Limit | 0.05 µM |

| Sensitivity | 324.58 μA μM⁻¹ cm⁻² |

Data sourced from a study on a novel nanocomposite for Hg(II) removal and detection. researchgate.net

The efficacy of this compound in capturing and isolating metal ions stems from the formation of stable complexes. The thiol groups (-SH) are particularly effective at binding with soft heavy metal ions. This interaction is a key aspect of the adsorption mechanism. Furthermore, a proposed "two-metal-ion mechanism" suggests that two divalent metal ions, positioned at a specific distance, facilitate catalytic reactions, which could play a role in the capture process. nih.gov In this model, one metal ion activates the attacking species, while the other coordinates with and stabilizes the leaving group. nih.gov The planar geometry of the this compound molecule facilitates effective coordination with metal ions through its multiple binding sites.

Materials functionalized with this compound have demonstrated selectivity in the adsorption of heavy metal ions. For example, in a multi-ion solution, a Zr-DMBD MOF-based material showed a preference for certain metal ions over others. researchgate.net The distribution coefficient (K_d) and selectivity coefficient (K_s) can be calculated to quantify this selectivity. researchgate.net This selectivity is crucial for applications where the removal of specific toxic metals is required from a solution containing various ions. The ability of these materials to selectively adsorb heavy metals also opens up possibilities for their use in speciation analysis, which is the process of identifying and quantifying the different chemical forms of an element.

Gas Adsorption Properties of MOFs incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of porous materials that have garnered significant attention for their potential in gas storage and separation. elsevierpure.comrsc.org The properties of MOFs can be tuned by carefully selecting the organic linkers used in their synthesis. rsc.org While specific data on the gas adsorption properties of MOFs solely incorporating this compound is limited in the provided search results, the functional groups of this linker suggest potential for specific gas interactions. The thiol groups, for example, could interact with certain gas molecules, influencing the adsorption characteristics of the resulting MOF. Research on MOF-5/graphene oxide composites has shown that the interface region can lead to synergistically enhanced adsorption properties for gases like CO₂ and CH₄. nih.gov This indicates that the chemical functionality of the linker, such as the thiol groups in this compound, can play a crucial role in the gas adsorption performance of composite MOF materials. nih.gov

Electrochemical Applications

The electrochemical properties of this compound and its derivatives make them valuable for developing advanced electrochemical sensors.

The modification of electrode surfaces is a key strategy for improving the sensitivity and selectivity of electrochemical sensors. nih.gov Materials incorporating this compound have been used to modify electrodes for the detection of various analytes. researchgate.net For instance, the aforementioned Zr-DMBD MOFs/3D-KSC nanocomposite, when used to modify a glassy carbon electrode (GCE), resulted in an integrated electrode with superior analytical performance for Hg(II) detection. researchgate.net The modification enhances the electroactive surface area and provides specific binding sites for the target analyte, leading to improved sensor performance. nih.gov This approach of using this compound-based materials for electrode modification holds promise for the development of sensitive and selective electrochemical sensors for a range of environmental pollutants and other target molecules.

Polymer Science and Engineering

This compound serves as a functional building block in the field of polymer science and engineering, primarily due to the reactive nature of its thiol and carboxylic acid groups. chemicalbook.com

Monomer in Polymer Synthesis

This compound is classified as a monomer, a small molecule that can be chemically bonded to other monomers to form a polymer. Its parent compound, terephthalic acid, is a cornerstone of the polymer industry and a key monomer for producing polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org The addition of functional groups to the terephthalic acid backbone, as in the case of DMBD, creates specialty monomers for synthesizing polymers with specific properties.

The two carboxylic acid groups of DMBD can react with diols (molecules with two hydroxyl groups) through esterification to form polyesters. Simultaneously, the two thiol (-SH) groups provide additional reactive sites. This multi-functionality allows for the synthesis of complex polymer architectures, including cross-linked or coordination polymers. nih.gov For instance, derivatives like 2,5-dihydroxyterephthalic acid are known monomers for producing high-strength polymer fibers. The presence of thiol groups in the polymer backbone, introduced by DMBD, can impart properties such as improved adhesion, different thermal characteristics, and the ability to coordinate with metal ions.

Formation of Soft Polymers for Sealants and Adhesives

While direct and specific examples of this compound being used in commercial sealants and adhesives are not extensively documented in the reviewed literature, its chemical structure is highly suitable for creating soft polymers through mechanisms like thiol-ene polymerization. Thiol-ene chemistry involves the reaction between a thiol (-SH) and an alkene (a molecule with a carbon-carbon double bond) to form a thioether linkage. researchgate.net This type of "click chemistry" is known for its high efficiency and is used to create homogenous polymer networks. mdpi.com

Polymers formed via thiol-ene reactions can range from rigid thermosets to soft, flexible elastomers, depending on the functionality and structure of the monomers used. By reacting a dithiol monomer like DMBD with a di-ene or multi-ene monomer, a cross-linked network can be formed. The resulting material's properties, such as its softness or rigidity (measured by Young's modulus), can be tuned by adjusting the monomer stoichiometry and structure. Research on other bio-based diacids, such as 2,5-furandicarboxylic acid, has shown that their derivatives can be used in thiol-ene reactions to produce soft polymer networks with Young's modulus values as low as 0.67 MPa, which is characteristic of soft elastomers. Given that DMBD possesses two thiol groups, it could theoretically be employed in a similar fashion to produce flexible, cross-linked polymers suitable for applications as sealants and adhesives, where properties like elasticity and adhesion are paramount.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the DMDT molecule. These calculations provide insights into its electronic structure, which dictates its chemical reactivity and physical properties. Computational analysis has determined key molecular descriptors for DMDT. For instance, the logarithm of the partition coefficient (LogP) is calculated to be 1.66040, suggesting a moderate lipophilicity. The polar surface area is significant, calculated at 152.20 Ų, which is attributed to the presence of polar carboxylic acid and mercapto functional groups. This large polar surface area is indicative of the molecule's capacity to engage in hydrogen bonding and coordinate with metal centers.

These calculations are also used to determine the distribution of electron density and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties, as well as its reactivity in chemical processes.

Table 1: Computed Molecular Properties of 2,5-Dimercaptoterephthalic acid

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₆O₄S₂ | Indicates the elemental composition of the molecule. |

| Molecular Weight | 230.26 g/mol | The mass of one mole of the compound. sigmaaldrich.com |

| LogP (octanol-water partition coefficient) | 1.66040 | Suggests moderate lipophilicity and solubility in organic solvents. |

| Polar Surface Area | 152.20 Ų | Reflects the contribution of polar groups and the ability to form hydrogen bonds. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of this compound. dovepress.com These simulations model the movement of atoms and molecules over time, providing a microscopic view of how DMDT molecules interact with each other and with surrounding molecules, such as solvents or polymers. dovepress.com

Key interactions that can be analyzed include hydrogen bonds, which are crucial for the stabilization of amorphous drug dispersions and play a significant role in the formation of larger molecular assemblies. dovepress.com For DMDT, the carboxylic acid and thiol groups are primary sites for hydrogen bonding. MD simulations can quantify the strength and lifetime of these bonds, revealing how they influence the structure and stability of materials incorporating DMDT. dovepress.com Furthermore, these simulations help in understanding the role of intermolecular forces in processes like self-assembly and crystallization. dovepress.com

Density Functional Theory (DFT) for Linker and Cluster Models

Density Functional Theory (DFT) is a versatile computational method used extensively to study systems containing this compound, particularly when it acts as a linker in larger structures like Metal-Organic Frameworks (MOFs) or as part of molecular clusters. mdpi.commdpi.com DFT calculations can accurately predict the geometric and electronic properties of these complex systems. mdpi.com

In the context of linker and cluster models, DFT is used to:

Determine Stable Geometries: It can find the most energetically favorable arrangements of DMDT when coordinated to metal centers or when forming clusters with other molecules. nih.gov

Analyze Bonding: DFT provides a detailed picture of the chemical bonding between the DMDT linker and metal ions, including the nature and strength of these bonds. mdpi.com

Investigate Electronic Properties: It is used to calculate the electronic band structure, density of states, and frontier orbitals of the entire cluster or periodic structure, which are essential for predicting electronic and magnetic properties. mdpi.commdpi.com

For example, studies on molecular clusters often use DFT to calculate formation energies and binding energies, which indicate the stability of the cluster. mdpi.com This approach allows researchers to model how DMDT would behave as a building block in functional materials, guiding the synthesis of new materials with desired properties. nih.govrsc.org

When using Time-Dependent Density Functional Theory (TD-DFT) to calculate properties like UV-Vis absorption spectra, the choice of the exchange-correlation (VXC) functional and the atomic orbital basis set is critical. arxiv.orgnih.gov The accuracy of the calculated excitation energies and corresponding wavelengths is highly sensitive to these choices. arxiv.org

Functionals: Different classes of functionals, such as hybrid (e.g., B3LYP, PBE0), meta-GGA (e.g., TPSS), and range-separated hybrids (e.g., CAM-B3LYP), can yield significantly different results. mdpi.comarxiv.orgnih.gov For many organic molecules, hybrid functionals often provide a good balance of accuracy and computational cost. arxiv.org However, for charge-transfer excitations, which can be relevant in systems with donor-acceptor character, range-separated functionals typically perform better. researchgate.net

Basis Sets: The size and type of the basis set also play a crucial role. chemrxiv.org Double-zeta (e.g., 6-31G*) and triple-zeta (e.g., 6-311+G(2d,p)) basis sets are commonly used. mdpi.comresearchgate.net Larger basis sets, especially those including diffuse functions (indicated by '+' or 'D'), are important for describing anions and excited states accurately. chemrxiv.org While larger basis sets generally improve accuracy, they also significantly increase computational time. researchgate.net

Table 2: Example of DFT Functional Performance for Optical Properties

Based on findings for other organic molecules, this table illustrates the typical performance of various functionals. arxiv.org

| Functional | Type | General Performance for Optical Properties |

|---|---|---|

| B3LYP | Hybrid | Often provides good results for local excitations, but can be less accurate for charge-transfer states. arxiv.orgresearchgate.net |

| PBE0 | Hybrid | Generally gives results similar to B3LYP for lowest excited states. arxiv.org |

| CAM-B3LYP | Range-Separated Hybrid | Recommended for systems with significant charge-transfer character and often yields accurate results for excitation energies. nih.govresearchgate.net |

| B3PW91 | Hybrid | Reported as a top performer for overall prediction of absorption and emission wavelengths in some systems. arxiv.org |

| M06-2X | Hybrid-Meta-GGA | Known for broad applicability and good performance for main-group thermochemistry and noncovalent interactions. arxiv.org |

Prediction of Material Properties and Performance

A primary goal of computational studies on this compound is to predict its performance as a component in functional materials. By calculating fundamental electronic and structural properties, researchers can forecast the macroscopic behavior of materials built from this molecule. mdpi.com

For example, DFT calculations of the HOMO-LUMO gap of DMDT-based systems can predict their potential as semiconductors. mdpi.com A smaller gap is often associated with higher electrical conductivity. The calculated ionization potentials and electron affinities can indicate the material's stability and its suitability for use in electronic devices like solar cells or LEDs. mdpi.com By modeling the interaction of DMDT with metal ions, it is possible to predict the structure and porosity of resulting MOFs, which is crucial for applications in gas storage and catalysis. These theoretical predictions are invaluable for screening potential candidates and guiding synthetic efforts toward the most promising materials, accelerating the development cycle.

Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2,5-dimercaptoterephthalic acid, providing detailed information about the chemical environment of its protons.

Proton NMR (¹H-NMR) is instrumental in verifying the structure of this compound. In a deuterated methanol (B129727) (CD₃OD) solvent, the two equivalent aromatic protons exhibit a characteristic singlet peak at approximately 8.03 ppm. This singlet confirms the symmetrical disubstitution pattern on the benzene (B151609) ring. The thiol (-SH) protons typically show signals in the range of 1.5–2.0 ppm. The absence of signals indicative of disulfide byproducts is a key marker of sample purity. The specific chemical shifts can be influenced by the solvent and concentration due to changes in hydrogen bonding. libretexts.org

| Proton Type | Typical Chemical Shift (ppm) | Solvent |

| Aromatic (C-H) | ~8.03 (singlet) | CD₃OD |

| Thiol (S-H) | 1.5 - 2.0 | - |

| Data sourced from multiple scientific materials. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. A crucial, albeit sometimes weak, band is the S-H stretching vibration, which is typically observed around 2550 cm⁻¹. The presence of the carboxylic acid groups is confirmed by a strong, broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretching bands. libretexts.org Additionally, the carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense band in the region of 1760-1690 cm⁻¹. libretexts.org The presence of carboxylate salts, formed by deprotonation of the carboxylic acid, would show two strong peaks: an asymmetric stretch between 1650-1540 cm⁻¹ and a symmetric stretch between 1450-1360 cm⁻¹. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Thiol (S-H) | Stretch | ~2550 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretch | 1690 - 1760 |

| Carboxylate (-CO₂⁻) | Asymmetric Stretch | 1540 - 1650 |

| Carboxylate (-CO₂⁻) | Symmetric Stretch | 1360 - 1450 |

| Data sourced from multiple scientific materials. libretexts.orgspectroscopyonline.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of this compound (C₈H₆O₄S₂). sigmaaldrich.com This method provides the mass percentages of carbon, hydrogen, and sulfur in the compound. The experimentally determined percentages are compared with the calculated theoretical values to verify the stoichiometric purity of the synthesized material. A deviation of ±0.3% is generally considered acceptable for high-purity samples.

| Element | Theoretical Mass % |

| Carbon (C) | 41.73 |

| Hydrogen (H) | 2.63 |

| Oxygen (O) | 27.79 |

| Sulfur (S) | 27.85 |

| Calculated based on the molecular formula C₈H₆O₄S₂ and atomic masses. |

X-ray Diffraction (XRD) for Crystal Structure Analysis and Planar Geometry Confirmation

X-ray Diffraction (XRD) is a powerful, non-destructive technique for investigating the crystalline structure of materials. anton-paar.com For this compound, XRD is essential for resolving its crystal structure and confirming the planarity of the molecule, which is a key feature for its use as a linker in MOFs. The planar geometry arises from the aromatic benzene ring, with the carboxylic acid and mercapto groups lying in approximately the same plane. Powder X-ray diffraction (PXRD) is commonly used to check the phase purity of the bulk material and is also crucial for confirming the crystallinity of MOFs synthesized from this linker. The analysis of diffraction patterns allows for the determination of lattice parameters and the spatial arrangement of atoms within the crystal. anton-paar.com

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, critically, the oxidation states of the elements within a material. nih.govmdpi.com For this compound, XPS is particularly useful for analyzing the oxidation state of the sulfur atoms. The binding energy of the S 2p electrons can differentiate between the thiol (-SH) state and oxidized sulfur species such as disulfides (-S-S-), sulfoxides, or sulfonic acids. This is crucial as oxidation of the thiol groups can prevent the desired coordination with metal centers in MOF synthesis. The binding energy generally increases with a higher oxidation state. youtube.com High-resolution scans of the relevant core level spectra (e.g., C 1s, O 1s, S 2p) provide detailed chemical state information. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of materials by measuring changes in mass as a function of temperature. For MOFs synthesized using this compound as an organic linker, TGA provides critical insights into their structural integrity and decomposition pathway under a controlled atmosphere.

A typical TGA curve for a DMTP-based MOF displays distinct stages of weight loss. The initial mass decrease, generally occurring between 30°C and 250°C, is attributed to the release of physisorbed solvent molecules (e.g., ethanol) and chemisorbed water trapped within the porous structure. nih.gov Following this desolvation step, the framework typically exhibits a plateau of thermal stability. The subsequent, more significant weight loss, often starting around 250°C and extending to over 450°C, corresponds to the oxidative decomposition of the this compound organic linker itself. nih.govresearchgate.net The final residual mass at high temperatures (e.g., 900°C) usually consists of a stable metal oxide, the composition of which depends on the metal node used in the MOF synthesis. nih.gov The precise decomposition temperatures are key indicators of the framework's robustness, which is influenced by the strength of the metal-ligand coordination bonds. researchgate.net

Table 1: Representative TGA Decomposition Stages for a Thiol-Functionalized MOF

| Temperature Range (°C) | Event | Description |

| 30 - 250 °C | Desolvation | Loss of guest solvent molecules (e.g., water, DMF, ethanol) from the pores. nih.gov |

| 250 - 450+ °C | Linker Decomposition | Breakdown and oxidative decomposition of the organic this compound linker. nih.govresearchgate.net |

| > 600 °C | Residual Mass | Formation of a stable metal oxide residue. nih.gov |

Nitrogen Adsorption-Desorption Isotherms for Porosity Analysis

Nitrogen adsorption-desorption analysis at 77 K is the standard method for characterizing the porosity of materials like MOFs. This technique provides quantitative data on key properties such as the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution. nsf.govresearchgate.net

For MOFs incorporating the this compound linker, the resulting isotherm can reveal the nature of their porous structure. The shape of the isotherm, according to the IUPAC classification, indicates the type of pores present. A Type IV isotherm, for instance, is characteristic of mesoporous materials (pore size 2-50 nm). nih.gov The presence of a hysteresis loop between the adsorption and desorption branches provides further detail; a Type H3 hysteresis loop, which shows an abrupt drop in the desorption branch at a relative pressure (P/P₀) of approximately 0.45, is often associated with non-rigid aggregates of plate-like particles, forming slit-shaped pores. nsf.gov The analysis allows for precise determination of the BET surface area and the distribution of pore sizes, which are critical for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Table 2: Porosity Parameters from Nitrogen Adsorption Analysis

| Parameter | Description | Significance |

| BET Surface Area (m²/g) | The total surface area available for gas adsorption per gram of material. nsf.gov | A high surface area is often desirable for applications in catalysis and adsorption. |

| Pore Volume (cm³/g) | The total volume of the pores within the material per gram. researchgate.net | Indicates the material's capacity for storing guest molecules. |

| Pore Size Distribution | The range and prevalence of different pore sizes within the material. | Determines the material's selectivity for molecules of specific sizes (molecular sieving). nih.gov |

| Isotherm Type | Classification based on the shape of the adsorption curve (e.g., Type I for microporous, Type IV for mesoporous). nih.gov | Provides qualitative information about the primary pore structure. |

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

The resulting micrographs can show, for example, if the material consists of uniform cubic crystals, leaf-shaped nanostructures, or amorphous aggregates. researchgate.net This morphological information is vital as the shape and size of the crystals can significantly influence the material's bulk properties, such as packing density and accessibility of the porous network. SEM analysis can also confirm the homogeneity of a sample and provide estimates of the particle size distribution, which complements data from other analytical techniques. nsf.gov

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic methods to investigate the properties of redox-active species. For materials incorporating the this compound linker, this technique is invaluable for studying their electrochromic and charge-transfer properties. While direct studies on DMTP are less common, research on analogous linkers like 2,5-dihydroxyterephthalic acid in MOF-74 provides a clear example of the method's utility. chemrxiv.org

In a typical experiment, a thin film of the MOF is deposited on a transparent electrode and subjected to an electrochemical potential. Simultaneous spectroscopic measurements (e.g., UV-Vis or Raman spectroscopy) monitor changes in the material's optical properties. Studies have shown that the color change in these MOFs originates from the redox reactions of the organic linker itself, while the metal cation's oxidation state remains unchanged. chemrxiv.org Raman spectroscopy, combined with density functional theory (DFT) calculations, can identify the specific vibrational modes of the linker that are altered during electrochemical doping, confirming that the linker is the active chromophore. chemrxiv.org This provides direct evidence of the linker's role in the material's electronic behavior.

Terahertz (THz) Spectroscopy for Conductivity and Photoconductivity Measurements

Terahertz (THz) spectroscopy is a non-contact technique that probes low-energy phenomena, making it exceptionally well-suited for measuring conductivity and photoconductivity in advanced materials like conductive MOFs. nsf.govaip.org The use of thiol-functionalized linkers such as this compound is a key strategy for designing conductive MOFs, as the sulfur groups can facilitate charge delocalization. capes.gov.bracs.org

THz spectroscopy offers significant advantages over traditional DC methods because it avoids the need for fabricating physical electrodes, thereby eliminating contact resistance issues that can obscure the intrinsic conductivity of the material. nsf.gov Research has specifically utilized THz time-domain spectroscopy (TDS) to measure the ground-state conductivity in a MOF constructed with manganese and 2,5-dimercaptoterephthalate (Mn₂DSBDC). nsf.govaip.org

Furthermore, by combining THz spectroscopy with a light source in an optical pump-THz probe (OPTP) setup, it is possible to measure the material's photoconductivity on ultrafast, sub-picosecond timescales. yale.edu This technique, also known as time-resolved THz spectroscopy (TRTS), provides insight into the charge carrier mobility, separation, and recombination dynamics following photoexcitation, which is crucial for evaluating a material's potential in photovoltaic and solar fuel generation applications. spiedigitallibrary.orgresearchgate.net

Supramolecular Chemistry Involving 2,5 Dimercaptoterephthalic Acid

Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition are central to the function of biological systems and the design of synthetic receptors. 2,5-Dimercaptoterephthalic acid serves as an excellent building block for creating hosts that can recognize and bind specific guest molecules.

Detailed research has shown that this compound can form host-guest complexes with various molecules, particularly primary amines. For instance, it can assemble into a tetrameric structure that encapsulates spermine (B22157), acting as a supramolecular protecting group. This interaction is primarily driven by the strong hydrogen bonds and ionic forces between the protonated amino groups of the guest and the carboxylate groups of the this compound host. This capability extends to the recognition of lysine-containing small peptides.

The thiol groups also play a crucial role in molecular recognition, exhibiting a strong affinity for soft metal ions. This property is harnessed in the design of sensors for heavy metals. For example, zirconium-based metal-organic frameworks (MOFs) incorporating this compound have been developed for the selective detection and removal of mercury ions (Hg²⁺) from aqueous solutions. The interaction is governed by the principles of Hard and Soft Acids and Bases (HSAB), where the soft thiol groups preferentially bind to the soft Hg²⁺ cation.

Below is a table summarizing key host-guest systems involving this compound.

| Host System Component | Guest Molecule | Primary Interactions | Application |

|---|---|---|---|

| This compound | Primary amines (e.g., spermine, lysine (B10760008) peptides) | Hydrogen bonding, Ionic interactions | Supramolecular protection, Molecular recognition |

| Zr(IV)-based MOF with this compound linker | Mercury ions (Hg²⁺) | Coordination (S-Hg interaction) | Sensing, Environmental remediation |

Self-Assembly and Self-Organization Principles

Self-assembly is a process where components spontaneously organize into ordered structures. This compound is a versatile building block in this regard, capable of forming both discrete oligomers and extended crystalline networks like Metal-Organic Frameworks (MOFs). The formation of these structures is guided by the specific bonding preferences of its functional groups.

One notable example is the self-assembly of a tetramer around a guest molecule like spermine. In this process, four molecules of this compound organize to create a cavity that encapsulates the guest. The primary driving force is the network of non-covalent interactions established between the host molecules and the template guest.

In the realm of materials science, this compound is widely used as an organic linker to construct MOFs. Through coordination with metal ions, such as Zirconium(IV), it self-assembles into highly ordered, porous, three-dimensional structures. The geometry of the linker and the coordination preference of the metal ion dictate the final topology of the framework. Researchers have also demonstrated the ability to create stable mixed-linker MOFs by combining this compound with other organic linkers, allowing for fine-tuning of the framework's properties.

Non-Covalent Interactions within Supramolecular Systems

The stability and structure of supramolecular assemblies involving this compound are dictated by a variety of non-covalent interactions. These weak forces are crucial for the dynamic and often reversible nature of these systems.

The key non-covalent interactions include:

The interplay of these interactions governs the formation and function of the resulting supramolecular systems.

| Interaction Type | Participating Groups | Example System |

|---|---|---|

| Ionic Interaction | -COO⁻ and R-NH₃⁺ | Complex with spermine or lysine |

| Hydrogen Bonding | -COOH with amines/peptides | Host-guest complexes |

| Coordination Bonding | -COO⁻/ -SH with Metal Ions (e.g., Zr⁴⁺, Hg²⁺) | Metal-Organic Frameworks (MOFs) |

Construction of Functional Supramolecular Architectures

The ability of this compound to engage in specific molecular interactions has led to the construction of various functional supramolecular architectures. These materials are designed with specific applications in mind, ranging from environmental science to catalysis.

A prominent application is the development of MOF-based sensors. By incorporating this compound as a linker in a Zirconium-based MOF (UiO-66 type), materials with a high affinity for mercury have been created. These MOFs can be grown on substrates like filter paper or carbon electrodes to produce highly efficient and rapid sensors for detecting Hg²⁺ ions at very low concentrations. The function relies on the specific binding of mercury to the thiol groups within the porous framework.

Furthermore, mixed-linker strategies, where this compound is co-polymerized with other linkers like porphyrins or 1,4-benzenedicarboxylic acid, allow for the creation of multifunctional MOFs. These architectures can combine properties such as porosity, catalytic activity, and selective binding, opening avenues for advanced applications in catalysis and targeted substance removal.

| Supramolecular Architecture | Components | Function | Reference Finding |

|---|---|---|---|

| Discrete Tetrameric Host | This compound, Spermine | Supramolecular protecting group | Forms a protective assembly around the guest molecule. |

| Zr-DMBD MOF | Zr(IV) ions, this compound | Mercury (Hg²⁺) sensing and removal | High removal efficiency (up to 97.8%) within minutes. |

| Mixed-Linker UiO-66 MOF | Zr(IV) ions, this compound, 1,4-Benzenedicarboxylic acid | Tunable porosity and stability | Allows for fine-tuning of material properties by varying linker ratios. |

| Porphyrin-Doped MOF | Zr(IV) ions, this compound, Porphyrin linker | Enhanced photocatalytic activity | Combines light-harvesting with a stable, porous framework. |

Emerging Research Directions and Future Perspectives

Integration with Advanced Nanomaterials

The unique chemical functionalities of 2,5-dimercaptoterephthalic acid, particularly its thiol groups, make it an exceptional candidate for integration with a variety of advanced nanomaterials. This integration aims to create hybrid materials with synergistic or enhanced properties that surpass those of the individual components. The thiol groups can act as robust anchoring points for metallic nanoparticles, quantum dots, and other nanostructures, paving the way for highly functional composites.

One notable area of research is the development of nanocomposites for environmental remediation and sensing. For instance, metal-organic frameworks (MOFs) synthesized using this compound as a linker have been combined with three-dimensional kenaf stem-derived carbon to create novel materials for the removal and electrochemical detection of heavy metal ions like mercury (Hg(II)). researchgate.net In these composites, the MOF provides high selectivity and adsorption capacity due to the mercaptan groups, while the carbon nanostructure enhances electrical conductivity and provides a macroporous support.

Future research is directed towards expanding the library of nanomaterials that can be integrated with this compound-based structures. Key areas of exploration include:

Carbon Nanotubes (CNTs) and Graphene: Creating composites where the MOF is grown on the surface of CNTs or graphene sheets. This could lead to materials with exceptional electrical conductivity and mechanical strength, suitable for energy storage applications.

Metallic Nanoparticles: Using the thiol groups to anchor catalytic nanoparticles (e.g., gold, palladium). This approach can prevent the aggregation of nanoparticles and enhance their catalytic activity and stability for various chemical transformations.